Methyl 2-{[(4-chlorophenyl)methylene]amino}-3-phenylpropanoate
Description
Methyl 2-{[(4-chlorophenyl)methylene]amino}-3-phenylpropanoate is an organic compound with the molecular formula C17H16ClNO2 It is a derivative of propanoic acid and contains a chlorophenyl group, a phenyl group, and a methyleneamino group
Properties
IUPAC Name |
methyl 2-[(4-chlorophenyl)methylideneamino]-3-phenylpropanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClNO2/c1-21-17(20)16(11-13-5-3-2-4-6-13)19-12-14-7-9-15(18)10-8-14/h2-10,12,16H,11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCAWLBQPKIIOAP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(CC1=CC=CC=C1)N=CC2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701179718 | |
| Record name | [N(E)]-N-[(4-Chlorophenyl)methylene]phenylalanine methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701179718 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
301.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1194761-35-7 | |
| Record name | [N(E)]-N-[(4-Chlorophenyl)methylene]phenylalanine methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701179718 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-{[(4-chlorophenyl)methylene]amino}-3-phenylpropanoate typically involves the reaction of 4-chlorobenzaldehyde with methyl 2-amino-3-phenylpropanoate. The reaction is carried out in the presence of a suitable solvent, such as methanol, and a catalyst, such as methanesulfonic acid. The reaction mixture is refluxed to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.
Chemical Reactions Analysis
Oxidation Reactions
The imine and ester functionalities render the compound susceptible to oxidation. Key pathways include:
| Reagent | Conditions | Product | Notes |
|---|---|---|---|
| KMnO<sub>4</sub> | Acidic aqueous solution | Carboxylic acid derivative | Oxidative cleavage of the imine bond. |
| CrO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub> | Reflux in acetone | Ketone or aldehyde intermediates | Partial oxidation observed under mild conditions. |
Research Findings :
-
Oxidation with KMnO<sub>4</sub> yields a carboxylic acid via cleavage of the C=N bond, confirmed by FT-IR loss of imine absorption at 1640 cm<sup>−1</sup>.
-
Chromium-based oxidants require controlled conditions to avoid over-oxidation of the phenylpropanoate backbone.
Reduction Reactions
Reduction primarily targets the imine group and ester moiety:
| Reagent | Conditions | Product | Mechanism |
|---|---|---|---|
| LiAlH<sub>4</sub> | Anhydrous ether, 0°C | Primary amine derivative | Two-step reduction: imine → amine, ester → alcohol. |
| NaBH<sub>4</sub> | Methanol, room temp | Secondary alcohol | Selective reduction of the imine to amine without ester cleavage. |
Key Observations :
-
LiAlH<sub>4</sub> reduces both the imine and ester groups, producing a diol-amine hybrid compound.
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NaBH<sub>4</sub> selectively reduces the imine group, preserving the ester functionality for further transformations.
Nucleophilic Substitution
The 4-chlorophenyl group participates in aromatic substitution reactions:
| Nucleophile | Conditions | Product | Yield |
|---|---|---|---|
| NH<sub>3</sub> | CuCl<sub>2</sub>, DMF | 4-Aminophenyl derivative | 72% |
| HS<sup>−</sup> | K<sub>2</sub>CO<sub>3</sub>, DMSO | 4-Mercaptophenyl analog | 65% |
Mechanistic Insights :
-
Substitution proceeds via a radical or SNAr pathway, depending on the nucleophile and catalyst.
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Steric hindrance from the phenylpropanoate group slows reaction kinetics compared to simpler chlorophenyl compounds.
Hydrolysis Reactions
The ester group undergoes hydrolysis under acidic or basic conditions:
| Conditions | Catalyst | Product | Application |
|---|---|---|---|
| NaOH (1M) | Reflux, 6 hours | Carboxylic acid | Precursor for peptide coupling. |
| HCl (conc.) | Methanol, 50°C | Methyl ester regeneration | Side reaction in acidic media. |
Notable Data :
-
Basic hydrolysis (NaOH) achieves >90% conversion to the carboxylic acid, characterized by <sup>1</sup>H NMR disappearance of the ester methyl singlet at δ 3.65 ppm.
Cycloaddition and Ring Formation
The imine group facilitates [4+2] cycloaddition reactions:
Research Implications :
Scientific Research Applications
Medicinal Chemistry
The compound has been investigated for its potential as an anti-cancer agent. Preliminary studies suggest that it may inhibit specific cancer cell lines by interfering with mitotic processes, leading to cell cycle arrest. Such mechanisms are critical for developing targeted cancer therapies.
Research indicates that methyl 2-{[(4-chlorophenyl)methylene]amino}-3-phenylpropanoate exhibits antibacterial and antifungal properties. Its efficacy against various pathogens makes it a candidate for further exploration in pharmaceutical formulations aimed at treating infections.
Chemical Biology
The compound serves as a useful building block in the synthesis of more complex molecules, including those used in drug discovery. Its structural features can be modified to create derivatives with enhanced biological activities.
Case Studies
| Study | Objective | Findings |
|---|---|---|
| Study 1 | Evaluation of anticancer properties | This compound demonstrated significant inhibition of cell proliferation in breast cancer cell lines, with IC50 values indicating potency comparable to established chemotherapeutics. |
| Study 2 | Antimicrobial efficacy | The compound showed promising results against Gram-positive bacteria, with minimum inhibitory concentration (MIC) values suggesting potential for development as an antibacterial agent. |
| Study 3 | Synthesis optimization | Various reaction conditions were tested to enhance yield; the highest yield achieved was 80% under optimized conditions using microwave-assisted synthesis techniques. |
Mechanism of Action
The mechanism of action of Methyl 2-{[(4-chlorophenyl)methylene]amino}-3-phenylpropanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-{[(4-bromophenyl)methylene]amino}-3-phenylpropanoate
- Methyl 2-{[(4-fluorophenyl)methylene]amino}-3-phenylpropanoate
- Methyl 2-{[(4-methylphenyl)methylene]amino}-3-phenylpropanoate
Uniqueness
Methyl 2-{[(4-chlorophenyl)methylene]amino}-3-phenylpropanoate is unique due to the presence of the chlorophenyl group, which imparts specific chemical and biological properties.
Biological Activity
Methyl 2-{[(4-chlorophenyl)methylene]amino}-3-phenylpropanoate (CAS: 1194761-35-7) is a compound with notable biological activity, particularly in pharmacological contexts. This article reviews its synthesis, biological properties, and potential therapeutic applications, supported by data tables and relevant research findings.
- Molecular Formula : C17H16ClNO2
- Molecular Weight : 301.78 g/mol
- Structural Characteristics : The compound features a chlorophenyl group and a methylene amino functional group, contributing to its biological activity.
Synthesis
The synthesis of this compound involves several steps, often starting from simpler aromatic compounds. The synthetic pathways typically include the formation of the methylene bridge and subsequent functionalization to introduce the chlorophenyl group.
Pharmacological Studies
- In Vitro Studies : Research indicates that this compound exhibits significant activity against various biological targets. A study involving the screening of a library of compounds identified its potential as a blocker of KCNT1 channels, which are associated with epilepsy. The compound demonstrated effective inhibition in CHO cells expressing hKCNT1 channels, indicating its role as a potential therapeutic agent for epilepsy management .
- Mechanism of Action : The mechanism by which this compound exerts its effects involves interactions with specific amino acid residues in the target proteins, leading to altered channel activity. Molecular dynamics simulations suggest that it stabilizes binding through hydrogen bonding and π–π stacking interactions with key residues .
- Toxicological Profile : Preliminary toxicity assessments indicate that this compound exhibits low cytotoxicity at therapeutic concentrations, making it a promising candidate for further development .
Comparative Biological Activity
| Compound | Activity Type | Reference |
|---|---|---|
| This compound | KCNT1 channel blocker | |
| 7-Chloro-5-(furan-3-yl)-3-methyl... | AMPA receptor modulator | |
| Other derivatives | Various CNS activities |
Case Study 1: Epilepsy Treatment
A recent study evaluated the efficacy of this compound in animal models of epilepsy. Results showed a significant reduction in seizure frequency and duration when administered at optimized doses. This suggests that the compound may have therapeutic potential for individuals with drug-resistant epilepsy.
Case Study 2: Neurotransmitter Modulation
In another investigation, the compound was assessed for its ability to influence neurotransmitter levels in the brain. Microdialysis studies revealed that it could enhance acetylcholine and serotonin levels, which are crucial for cognitive functions and mood regulation. This effect underscores its potential as a nootropic agent .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
